N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC0059530
Molecular Formula: C18H21N5S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5S |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |
| Standard InChI Key | DGRJOOOHPBSAHD-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine is a synthetic organic compound with distinctive structural characteristics. The molecule contains a pyrimidine core with diamine substitutions, a thiazole ring bearing a phenyl group, and an isobutyl moiety, creating a complex heterocyclic structure that contributes to its biological activity profile.
The compound presents with the following physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅S |
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
| Physical Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
The compound is also available as a hydrochloride salt (KHS101 hydrochloride), which has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅S |
| Molecular Weight | 375.9 g/mol |
| CAS Numbers | 321695-37-8, 1784282-12-7 (HCl) |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
The structure exhibits three distinct pairings of bond lengths and four distinct bond angles, contributing to its unique three-dimensional configuration and interaction potential with biological targets .
Synonyms and Related Compounds
This compound is known by several names in the scientific literature, which is important for comprehensive literature searches and proper identification:
| Synonym |
|---|
| KHS101 |
| KHS-101 |
| N4-(2-methylpropyl)-N2-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
| 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
The hydrochloride salt form is similarly known by multiple designations:
| Synonym for Hydrochloride Salt |
|---|
| KHS101 hydrochloride |
| KHS-101 hydrochloride |
| KHS101 HCl |
| KHS 101 HCl |
| N4-Isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine hydrochloride |
Structurally, this compound belongs to the broader family of pyrimidine derivatives, which have significant presence in pharmaceutical development due to their versatile biological activities .
Biological Activities and Mechanism of Action
TACC3 Inhibition
N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine functions primarily as a small-molecule inhibitor of TACC3 (Transforming Acidic Coiled-Coil protein 3), which is a key component of centrosome-microtubule dynamic networks. This inhibitory activity underpins many of its observed biological effects .
TACC3 is significantly associated with various types of human cancer, making its inhibition a potential therapeutic strategy. Research indicates that as a TACC3 inhibitor, this compound suppresses multiple cancer-related cellular processes, including:
-
Cell growth
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Cellular motility
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Epithelial-mesenchymal transition (EMT)
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Cancer cell progression, particularly in breast cancer models
Neuronal Differentiation Activity
One of the most thoroughly investigated biological activities of the compound is its ability to selectively induce neuronal differentiation. Studies have demonstrated that:
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The compound selectively triggers a neuronal differentiation phenotype in neural progenitor cells (NPCs)
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Its mechanism of action involves cell cycle exit and specific binding to the TACC3 protein
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Knockdown of TACC3 in NPCs experimentally recapitulates the phenotype induced by the compound
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Upon systemic administration, the compound distributes to the brain and results in a significant increase in neuronal differentiation in vivo
These findings suggest that the compound accelerates neuronal differentiation through its interaction with TACC3 and may provide a basis for pharmacological interventions directed at endogenous neural progenitor cells .
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